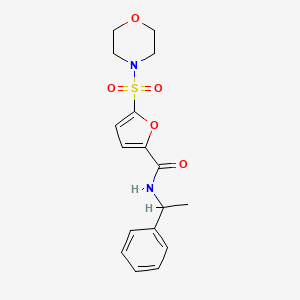

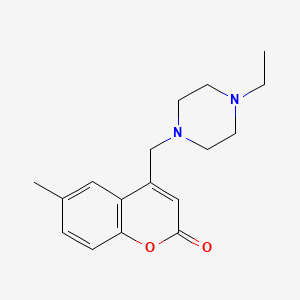

![molecular formula C11H14BrN3O B2941647 5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine CAS No. 1156930-01-6](/img/structure/B2941647.png)

5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Imidazole is a planar 5-membered ring and exists in two equivalent tautomeric forms because the hydrogen can be bound to one or another nitrogen atom . The specific molecular structure of “5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine” would need to be determined through further analysis.Chemical Reactions Analysis

Imidazoles are involved in a variety of chemical reactions, often serving as a key component in functional molecules used in a diverse range of applications . The specific chemical reactions involving “5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine” would depend on its specific structure and the conditions under which it is used.Physical And Chemical Properties Analysis

Imidazole is a highly polar compound and is highly soluble in water . The specific physical and chemical properties of “5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine” would need to be determined through further analysis.Scientific Research Applications

CO2 Capture

- A study found that a new ionic liquid with an appended amine group, derived from the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, showed effectiveness in CO2 capture. This liquid reacts reversibly with CO2, sequestering the gas as a carbamate salt. This property makes it comparable in efficiency to commercial amine sequestering reagents, while being nonvolatile and functioning without water (Bates et al., 2002).

Synthesis of Benzimidazole Derivatives

- Research on the microwave-assisted linear approach toward the synthesis of highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support has been conducted. This process aids in the absorption of microwave irradiation and has applications in drug discovery programs (Chanda et al., 2012).

Synthesis of Imidazo[1,5-a]azines

- Imidazo[1,5-a]azines have been synthesized using a cyclodehydration/aromatization reaction mediated by triflic anhydride and 2-methoxypyridine. This synthesis is notable for its compatibility with various substitution patterns and functional groups, including a 5-bromo-3-aryl derivative active in Sonogashira cross-coupling and direct arylation reactions (Pelletier & Charette, 2013).

Photodynamic Therapy for Cancer Treatment

- A new zinc phthalocyanine derivative with a high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, has been synthesized. Its properties as a photosensitizer are useful for photodynamic therapy applications in cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Future Directions

The development of novel methods for the synthesis of substituted imidazoles is of strategic importance due to their wide range of applications . Future research could focus on developing new synthetic methodologies, studying the biological activities of these compounds, and exploring their potential applications in various fields.

properties

IUPAC Name |

5-bromo-1-(3-methoxypropyl)benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c1-16-6-2-5-15-10-4-3-8(12)7-9(10)14-11(15)13/h3-4,7H,2,5-6H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZTUGXOHKMBCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C2=C(C=C(C=C2)Br)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

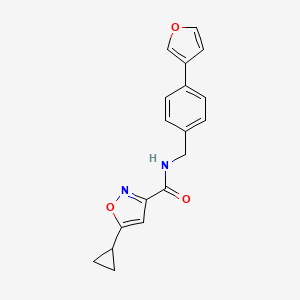

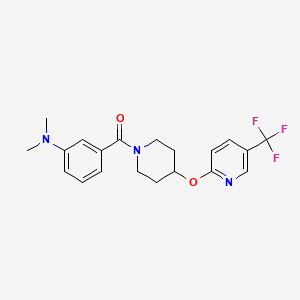

![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2941567.png)

![(5-Phenylisoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2941568.png)

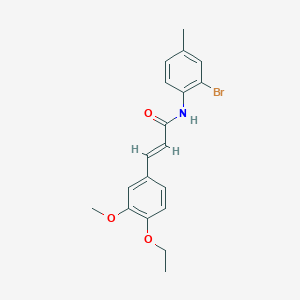

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2941569.png)

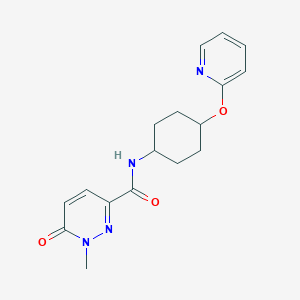

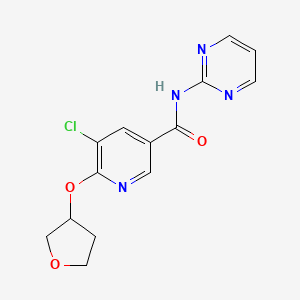

![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2941580.png)

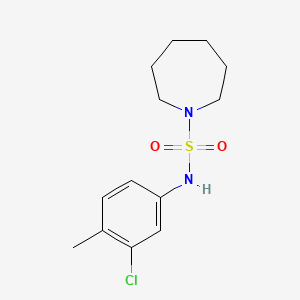

![(4-Hydroxyphenyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2941581.png)

![1-(Chloromethyl)-3-propan-2-ylbicyclo[1.1.1]pentane](/img/structure/B2941586.png)